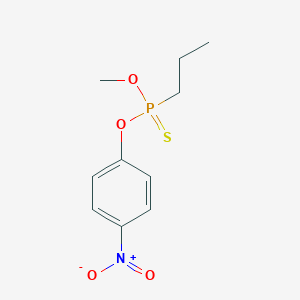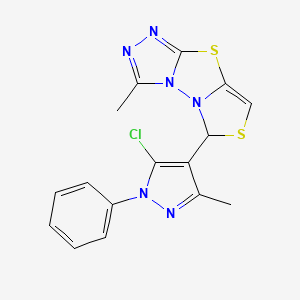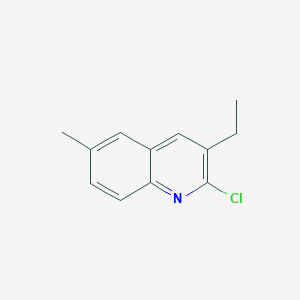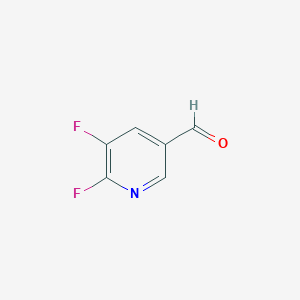![molecular formula C18H32O3S B12633869 Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate CAS No. 921894-04-4](/img/structure/B12633869.png)
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is an organic compound with a complex structure that includes an ester functional group, a sulfanyl group, and a pent-4-enoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
科学研究应用
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-methyl-4-pentenoate
- Pent-2-enoyl-CoA
- (2E)-pentenoyl-CoA
Comparison
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
921894-04-4 |
|---|---|
分子式 |
C18H32O3S |
分子量 |
328.5 g/mol |
IUPAC 名称 |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
InChI 键 |
QBYRXRVECRSPRW-GOSISDBHSA-N |
手性 SMILES |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
规范 SMILES |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




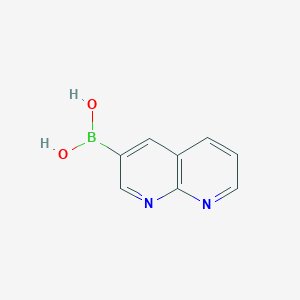
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
